molecular formula C19H16ClN5O4 B2947163 propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate CAS No. 1189895-47-3

propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate

Cat. No.: B2947163
CAS No.: 1189895-47-3
M. Wt: 413.82
InChI Key: HWCZJXROTRVVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate is a heterocyclic hybrid molecule featuring a fused triazolo-pyridine core, a 1,2,4-oxadiazole substituent, and an isopropyl acetate ester group. Its structural complexity arises from the integration of three pharmacologically relevant motifs:

  • Triazolo[4,3-a]pyridine: A bicyclic system known for its role in modulating central nervous system (CNS) activity and kinase inhibition .
  • 1,2,4-Oxadiazole: A five-membered heterocycle valued for metabolic stability and hydrogen-bonding capacity, often used in agrochemicals and pharmaceuticals .
  • 4-Chlorophenyl group: Enhances lipophilicity and bioavailability, commonly found in antifungal and antiparasitic agents .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolo-pyridines and oxadiazole derivatives) exhibit antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

propan-2-yl 2-[8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O4/c1-11(2)28-15(26)10-25-19(27)24-9-3-4-14(17(24)22-25)18-21-16(23-29-18)12-5-7-13(20)8-6-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCZJXROTRVVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

    Synthesis of 1,2,4-oxadiazole derivative: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide.

    Formation of triazole ring: The oxadiazole derivative is then reacted with hydrazine hydrate to form the triazole ring.

    Cyclization to form pyridine ring: The triazole intermediate is further cyclized with an appropriate reagent to form the pyridine ring.

    Esterification: Finally, the compound is esterified with isopropyl alcohol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Reported Activity Key Reference
Propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-triazolo[4,3-a]pyridin-2-yl}acetate Triazolo[4,3-a]pyridine 8-(4-chlorophenyl-oxadiazole), propan-2-yl acetate Inferred: Antimicrobial, kinase inhibition
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yl]oxy]benzoic acid Triazolo[4,3-a]pyridine 5-fluoro, benzoic acid, pentan-2-yloxy Anticancer (kinase inhibition)
2-Methoxy-4-[(Z)-{6-oxo-2-[4-(propan-2-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate Thiazolo-triazole 4-methoxyphenyl acetate, propan-2-yloxy Antifungal, anti-inflammatory
4-Amino-5-pyridin-3-yl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole Pyridinyl, thiol Antitubercular, antioxidant

Structural and Functional Analysis

Triazolo-Pyridine Core vs. Thiazolo-Triazole The target compound’s triazolo[4,3-a]pyridine core (shared with Intermediate 26 in ) is distinct from the thiazolo[3,2-b][1,2,4]triazole system in . The former is associated with kinase inhibition, while the latter demonstrates antifungal activity due to the thiazole-thiadiazepine hybrid .

Oxadiazole vs. Thiadiazole Substituents

  • The 1,2,4-oxadiazole group in the target compound offers superior metabolic stability compared to thiadiazole derivatives (e.g., in ), which are prone to sulfur oxidation .

Ester Functionality

  • The propan-2-yl acetate ester increases lipophilicity, aiding blood-brain barrier penetration. This contrasts with the benzoic acid moiety in , which limits CNS activity due to ionization at physiological pH .

Biological Activity

The compound propan-2-yl 2-{8-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C22H25ClN6O4
  • Molecular Weight : 445.92 g/mol

Structural Characteristics

The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl group and the 1,2,4-oxadiazol moiety are particularly noteworthy for their roles in enhancing pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the triazole and oxadiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Compounds like those derived from triazoles have been reported to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest at the G2/M phase, preventing cancer cell division.

Case Study: Triazole Derivatives

A study demonstrated that triazole derivatives exhibited cytotoxic effects against various cancer cell lines. The most potent compound had an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, suggesting a promising avenue for further research .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by its structural components. Studies have shown that similar compounds can exhibit:

  • Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
  • Fungicidal Properties : In vitro tests reveal activity against fungal pathogens.

Case Study: Antimicrobial Testing

In a comparative study of oxadiazole derivatives, several compounds demonstrated MIC values lower than 50 µg/mL against Staphylococcus aureus and Candida albicans . This suggests that this compound may possess similar efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has been explored through their ability to inhibit pro-inflammatory cytokines. Evidence suggests that derivatives can downregulate TNF-alpha and IL-6 production in activated macrophages.

The biological activity of this compound can be attributed to:

  • Receptor Interaction : Binding to specific cellular receptors involved in apoptosis and inflammation.
  • Enzyme Inhibition : Inhibiting enzymes such as phospholipase A2 (PLA2), which is crucial in inflammatory pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.